molecular formula C8H8ClFN2O2 B15299241 4-Chloro-6-(dimethylamino)-5-fluoropyridine-3-carboxylic acid CAS No. 2913279-64-6

4-Chloro-6-(dimethylamino)-5-fluoropyridine-3-carboxylic acid

Cat. No.: B15299241
CAS No.: 2913279-64-6
M. Wt: 218.61 g/mol
InChI Key: YGJZDGXAUVNPEY-UHFFFAOYSA-N
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Description

It is cataloged as a building block in organic synthesis, particularly for pharmaceutical and agrochemical research . The compound features a pyridine core substituted with chloro (Cl), fluoro (F), and dimethylamino (N(CH₃)₂) groups at positions 4, 5, and 6, respectively, and a carboxylic acid (-COOH) at position 2. This unique arrangement of substituents confers distinct electronic and steric properties, making it valuable for designing bioactive molecules.

Properties

CAS No.

2913279-64-6

Molecular Formula

C8H8ClFN2O2

Molecular Weight

218.61 g/mol

IUPAC Name

4-chloro-6-(dimethylamino)-5-fluoropyridine-3-carboxylic acid

InChI

InChI=1S/C8H8ClFN2O2/c1-12(2)7-6(10)5(9)4(3-11-7)8(13)14/h3H,1-2H3,(H,13,14)

InChI Key

YGJZDGXAUVNPEY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=C(C(=C1F)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(dimethylamino)-5-fluoropyridine-3-carboxylic acid typically involves multiple steps. One common method starts with the nitration of a suitable precursor, followed by condensation reactions and reduction cyclization. For instance, the preparation of similar compounds involves nitration of 3,4-dimethoxyacetophenone, condensation with N,N-dimethylformamide dimethyl acetal, and subsequent reduction cyclization .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for higher yields and scalability. This includes using accessible raw materials, mild reaction conditions, and efficient purification techniques to ensure the compound’s purity and consistency .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyridine-Based Carboxylic Acids

(a) 4,6-Dichloro-5-fluoropyridine-3-carboxylic Acid
  • Structure : Pyridine with Cl (positions 4,6), F (position 5), and -COOH (position 3).
  • Molecular Weight: Not explicitly stated (CAS: 154012-18-7).
  • Key Differences: Lacks the dimethylamino group, resulting in reduced electron-donating capacity.
  • Applications : Primarily used in synthetic chemistry; safety data emphasize precautions for inhalation and skin contact .
(b) 5-Chloro-6-(trifluoromethyl)pyridine-3-carboxylic Acid
  • Structure : Pyridine with Cl (position 5), CF₃ (position 6), and -COOH (position 3).
  • Molecular Weight: Not provided (CAS: EN300-300971).
  • Key Differences: The trifluoromethyl group introduces strong electron-withdrawing effects, contrasting with the electron-donating dimethylamino group in the target compound. This alters acidity (pKa) and solubility .
(c) 4-Amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoro-2-pyridinecarboxylic Acid
  • Structure : Pyridine with Cl, F, and aryl substituents.
  • Molecular Weight : Higher complexity (exact value unspecified).
  • Applications : Arylpicolinic acid derivative used as a herbicide, highlighting how substituent diversity directs biological activity .

Pyrimidine and Triazine Derivatives

(a) 2-Chloro-6-methylpyrimidine-4-carboxylic Acid
  • Structure : Pyrimidine ring with Cl (position 2), methyl (position 6), and -COOH (position 4).
  • The methyl group enhances lipophilicity, affecting bioavailability .
(b) 4-Chloro-6-(dimethylamino)-1,3,5-triazine-2[1H]-one
  • Structure: Triazine core with Cl and dimethylamino groups.
  • Key Differences: The triazine ring is more electron-deficient than pyridine, influencing reactivity in cross-coupling reactions. Shared dimethylamino groups suggest similarities in steric bulk .

Quinoline Derivatives

4-Chloro-6-fluoroquinoline-3-carboxylic Acid
  • Structure: Quinoline fused benzene-pyridine system with Cl (position 4), F (position 6), and -COOH (position 3).
  • Molecular Weight: Not specified (CAS: 179024-67-0).
  • Safety data note hazards from combustion byproducts (e.g., hydrogen fluoride) .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Applications References
Target Compound Pyridine Cl (4), F (5), N(CH₃)₂ (6), -COOH (3) 222.26 Synthetic building block
4,6-Dichloro-5-fluoropyridine-3-carboxylic Acid Pyridine Cl (4,6), F (5), -COOH (3) - Laboratory chemical
2-Chloro-6-methylpyrimidine-4-carboxylic Acid Pyrimidine Cl (2), CH₃ (6), -COOH (4) - Undisclosed
4-Amino-3-chloro-6-(aryl)-pyridinecarboxylic Acid Pyridine Complex aryl substituents - Herbicide
4-Chloro-6-fluoroquinoline-3-carboxylic Acid Quinoline Cl (4), F (6), -COOH (3) - Research chemical

Key Findings and Implications

  • Electronic Effects: The dimethylamino group in the target compound enhances electron density, favoring reactions requiring nucleophilic sites (e.g., amide bond formation). In contrast, trifluoromethyl or additional chlorine substituents (e.g., in CAS 154012-18-7) increase electrophilicity .
  • Biological Activity : Substituent position and heterocycle type critically influence applications. For instance, arylpicolinic acids (e.g., ) exhibit herbicidal activity, while simpler pyridines (e.g., ) serve as intermediates.
  • Safety Profile: Chloro-fluoro pyridines (e.g., ) require stringent handling due to inhalation risks, whereas quinoline derivatives (e.g., ) pose combustion hazards.

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